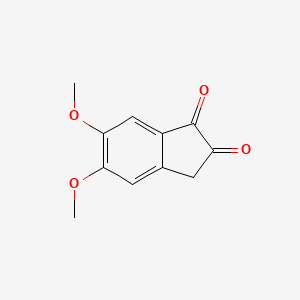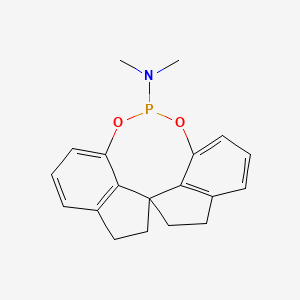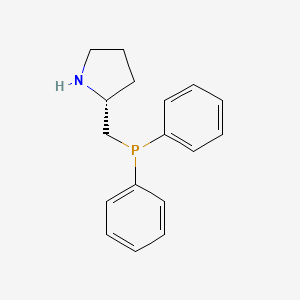
(2R)-2-(Diphenylphosphinomethyl)pyrrolidine
Overview
Description
“(2R)-2-(Diphenylphosphinomethyl)pyrrolidine” is a chemical compound with the molecular formula C17H20NP and a molecular weight of 269.32 g/mol1. It is commonly used in research and industry1.
Synthesis Analysis
The specific synthesis process of “(2R)-2-(Diphenylphosphinomethyl)pyrrolidine” is not readily available from the search results. However, it is commercially available for purchase12.Molecular Structure Analysis
The molecular structure of “(2R)-2-(Diphenylphosphinomethyl)pyrrolidine” consists of 17 carbon atoms, 20 hydrogen atoms, 1 nitrogen atom, and 1 phosphorus atom1.
Chemical Reactions Analysis
The specific chemical reactions involving “(2R)-2-(Diphenylphosphinomethyl)pyrrolidine” are not readily available from the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “(2R)-2-(Diphenylphosphinomethyl)pyrrolidine” are not readily available from the search results.Scientific Research Applications
Synthesis and Catalytic Applications
(2R)-2-(Diphenylphosphinomethyl)pyrrolidine has been utilized in various synthetic and catalytic processes. For instance, Bailey, O'Hagan, and Tavaslı (1997) developed a three-step synthesis of a related compound, (S)-2(diphenylmethyl)pyrrolidine, which has potential as a ligand for asymmetric transformations and as a chiral solvating agent for NMR analysis of chiral compounds (Bailey, O'Hagan, & Tavaslı, 1997). Similarly, Shi, Satoh, and Masaki (1999) synthesized chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives, including compounds related to (2R)-2-(Diphenylphosphinomethyl)pyrrolidine, for use as catalytic chiral ligands in reactions of diethylzinc with aryl aldehydes (Shi, Satoh, & Masaki, 1999).
Asymmetric Synthesis and Chiral Ligands
The compound has also found application in asymmetric synthesis. Inoguchi, Morimoto, and Achiwa (1989) prepared analogues of (2S,4S)-N-(t-butoxycarbonyl)-4-(diphenylphosphino)-2-[(diphenylphosphino)methyl]pyrrolidine for use in the asymmetric hydrogenation of itaconic acid derivatives (Inoguchi, Morimoto, & Achiwa, 1989). Uenishi and Hamada (2001) prepared enantiomerically pure 2-(diphenylphosphino)methyl-N-[1-(2-pyridinyl)ethyl]pyrrolidines, using them in palladium-catalyzed asymmetric allylic alkylations (Uenishi & Hamada, 2001).
Organometallic Chemistry and Coordination Complexes
In organometallic chemistry, Kermagoret and Braunstein (2008) prepared P,N-type ligands including 2-[(diphenylphosphino)methyl]pyridine for use in synthesizing nickel(II) complexes (Kermagoret & Braunstein, 2008). Additionally, Hung-Low and Klausmeyer (2008) investigated silver coordination complexes of 2-(diphenylphosphinomethyl)pyridine and their bipyridine derivatives, highlighting the versatility of such ligands in constructing various silver coordination environments (Hung-Low & Klausmeyer, 2008).
Safety And Hazards
The safety and hazards associated with “(2R)-2-(Diphenylphosphinomethyl)pyrrolidine” are not readily available from the search results.
Future Directions
The future directions of research involving “(2R)-2-(Diphenylphosphinomethyl)pyrrolidine” are not readily available from the search results.
Please note that this analysis is based on the available data and may not be exhaustive. For more detailed information, please refer to relevant scientific literature or contact experts in the field.
properties
IUPAC Name |
diphenyl-[[(2R)-pyrrolidin-2-yl]methyl]phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20NP/c1-3-9-16(10-4-1)19(14-15-8-7-13-18-15)17-11-5-2-6-12-17/h1-6,9-12,15,18H,7-8,13-14H2/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRBGJKCDORZHK-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CP(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)CP(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20NP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-[(Diphenylphosphino)methyl]pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



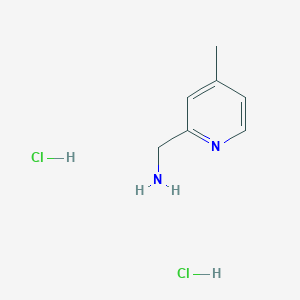
![Tris[N,N-bis(trimethylsilyl)amide]samarium(III)](/img/structure/B3068297.png)
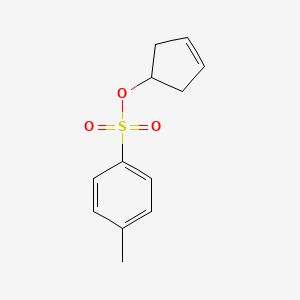
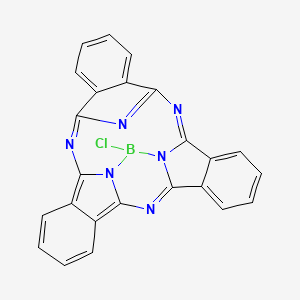

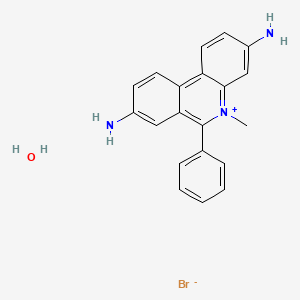
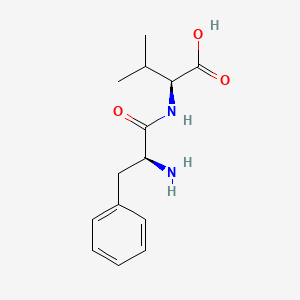
![1-[2,2-Bis(2-methylpropoxymethyl)butoxy]propan-2-amine](/img/structure/B3068333.png)
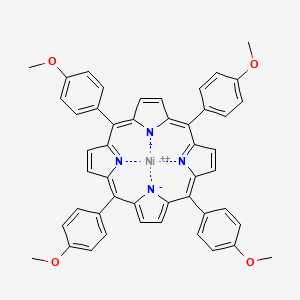
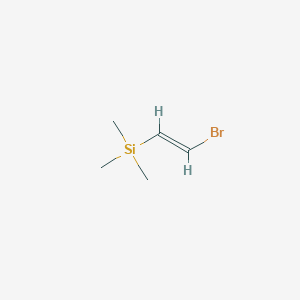
![[2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine](/img/structure/B3068362.png)
